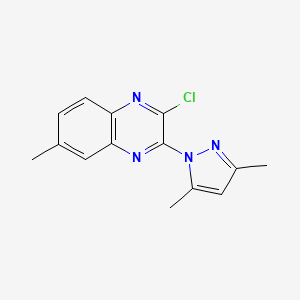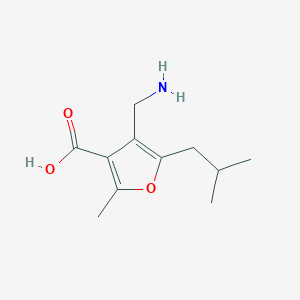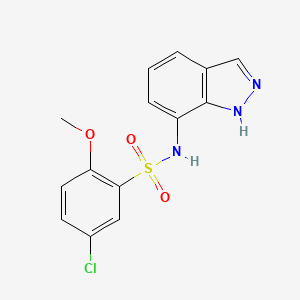
2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylquinoxaline is a heterocyclic compound that contains both pyrazole and quinoxaline moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylquinoxaline typically involves the reaction of 2-chloro-3-nitroquinoxaline with 3,5-dimethyl-1H-pyrazole under specific conditions. The nitro group is reduced to an amino group, which then undergoes cyclization to form the desired quinoxaline ring. The reaction conditions often include the use of reducing agents such as iron powder or tin chloride in the presence of hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylquinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with oxidized functional groups.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylquinoxaline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Investigated for its potential use in organic electronics and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylquinoxaline depends on its application:
Medicinal Chemistry: It may exert its effects by interacting with specific enzymes or receptors in the body, inhibiting their activity and thus leading to therapeutic effects.
Organic Synthesis: Acts as a nucleophile or electrophile in various chemical reactions.
Material Science: Functions as a ligand, forming coordination complexes with metals.
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile: Similar structure but with a nitrile group instead of a quinoxaline ring.
5-chloro-1,3-dimethyl-1H-pyrazol-4-yl derivatives: Compounds with similar pyrazole moiety but different substituents.
Uniqueness
2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylquinoxaline is unique due to the presence of both pyrazole and quinoxaline rings, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H13ClN4 |
|---|---|
Peso molecular |
272.73 g/mol |
Nombre IUPAC |
2-chloro-3-(3,5-dimethylpyrazol-1-yl)-6-methylquinoxaline |
InChI |
InChI=1S/C14H13ClN4/c1-8-4-5-11-12(6-8)17-14(13(15)16-11)19-10(3)7-9(2)18-19/h4-7H,1-3H3 |
Clave InChI |
SJUYZEUMIZDROE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N=C(C(=N2)N3C(=CC(=N3)C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-phenyl-1H-pyrrole-2,5-dione](/img/structure/B14946006.png)
![N-(4-{[1-(4-chlorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]sulfamoyl}phenyl)acetamide](/img/structure/B14946010.png)


![1-(3-bromophenyl)-4-[4-(methylsulfanyl)phenyl]-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B14946033.png)
![16-chloro-5,7-dimethyl-1,3,5,7,10-pentazapentacyclo[10.8.0.02,10.04,9.013,18]icosa-2,4(9),11,13(18),14,16,19-heptaene-6,8-dione](/img/structure/B14946040.png)
![Ethyl 7-amino-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14946046.png)
![Ethyl [1-(4-chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazin-3-yl]carbamate](/img/structure/B14946056.png)
![N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B14946063.png)



![1-Phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine](/img/structure/B14946092.png)
![ethyl 4-{1-[4-(methoxycarbonyl)phenyl]-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl}piperazine-1-carboxylate](/img/structure/B14946096.png)
